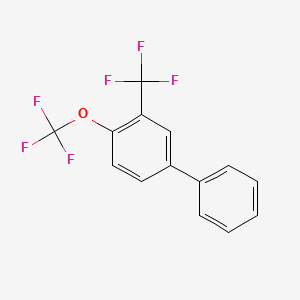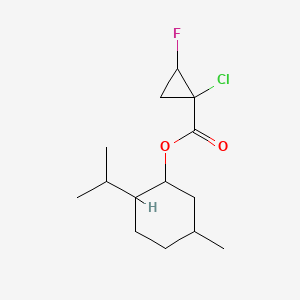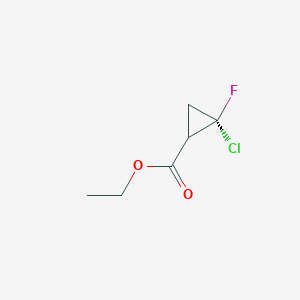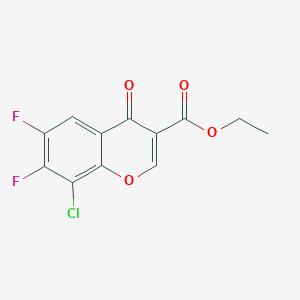
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl, also referred to as TFMTB, is a chemical compound of interest to the scientific community due to its unique combination of properties. It is a stable, non-toxic, and relatively inexpensive compound that has potential applications in a variety of fields, from medicinal chemistry to materials science.
Wirkmechanismus
TFMTB has been shown to interact with a variety of biological systems, including proteins, enzymes, and cell membranes. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand for transition metal complexes, as well as to interact with proteins and enzymes.
Biochemical and Physiological Effects
TFMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can act as an inhibitor of enzymes involved in the metabolism of drugs, as well as a modulator of cell surface receptors. It has also been shown to have an effect on gene expression and to have an anti-inflammatory effect in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TFMTB has a number of advantages and limitations for laboratory experiments. It is a relatively inexpensive and non-toxic compound that is stable and easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is not very soluble in water, and its mechanism of action is still not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for research on TFMTB are numerous. Further research is needed to better understand its mechanism of action and its potential applications in medicinal chemistry, materials science, and biotechnology. Additionally, further research is needed to explore its potential use as a fluorescent probe for biological systems and its potential as a building block for the synthesis of polymers. Finally, further research is needed to explore its potential use as an inhibitor of enzymes involved in the metabolism of drugs and its potential as a modulator of cell surface receptors.
Synthesemethoden
TFMTB can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylbenzene with trifluoromethyl iodide in the presence of a base such as sodium hydroxide. This produces 4-(trifluoromethoxy)-3-(trifluoromethyl)benzene, which is then reacted with 1,1'-biphenyl in the presence of a catalyst such as palladium. This yields the desired product, TFMTB.
Wissenschaftliche Forschungsanwendungen
TFMTB has a variety of potential scientific research applications. It has been used as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a fluorescent probe for biological systems. It has also been used as a building block for the synthesis of polymers, and it can be used to create materials with a range of physical and chemical properties.
Eigenschaften
IUPAC Name |
4-phenyl-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)11-8-10(9-4-2-1-3-5-9)6-7-12(11)21-14(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYKTXABARJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)


![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)



